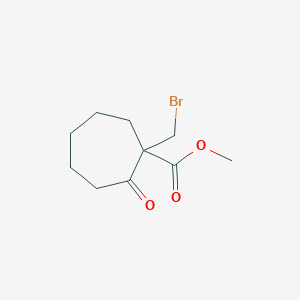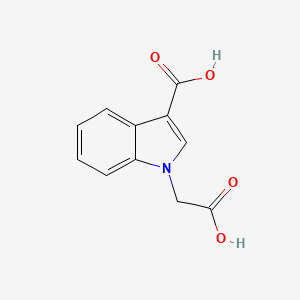![molecular formula C10H9ClF2O2S B12313996 rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans is a chemical compound with the molecular formula C10H9ClF2O2S and a molecular weight of 266.7 g/mol It is known for its unique structural features, including a cyclopropyl ring substituted with phenyl and difluoromethyl groups, and a methanesulfonyl chloride functional group
Preparation Methods
The synthesis of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans typically involves the following steps:
Cyclopropanation: The starting material, a suitable phenyl-substituted alkene, undergoes cyclopropanation using a difluorocarbene source to form the difluorocyclopropane intermediate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions that can form sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride or alcohol derivatives.
Oxidation: Oxidative conditions can convert the methanesulfonyl chloride group to sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines and alcohols, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of cyclopropane-containing compounds.
Medicinal Chemistry: The compound’s unique structural features make it a valuable building block for the development of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.
Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The difluorocyclopropyl moiety imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with molecular targets .
Comparison with Similar Compounds
rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans can be compared with other similar compounds, such as:
rac-[(1R,3S)-2,2-difluoro-3-methylcyclopropane-1-carboxylic acid, trans: This compound features a carboxylic acid group instead of a methanesulfonyl chloride group, leading to different reactivity and applications.
rac-[(1R,2R)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, trans:
The uniqueness of this compound lies in its combination of a difluorocyclopropyl ring with a phenyl group and a methanesulfonyl chloride functional group, which imparts specific reactivity and versatility in various chemical transformations.
Properties
Molecular Formula |
C10H9ClF2O2S |
|---|---|
Molecular Weight |
266.69 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylcyclopropyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H9ClF2O2S/c11-16(14,15)6-8-9(10(8,12)13)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChI Key |
JOMINIYUUYIZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-methyl-2-[(2R,6S)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid, cis](/img/structure/B12313913.png)

![rac-1-[(3R,4S)-4-azidooxolan-3-yl]-4-bromo-1H-pyrazole, cis](/img/structure/B12313923.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B12313938.png)
![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)




amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)


